molecular formula C13H12F4N4O2 B2456529 N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421485-12-2

N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2456529
CAS No.: 1421485-12-2
M. Wt: 332.259
InChI Key: GWSXEFOMRHIPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, primarily for its role as a key intermediate or precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure, featuring a 1,2,4-triazolone core and a trifluoromethyl group, is commonly associated with a range of pharmacological activities. Research indicates that this specific scaffold is frequently explored in the development of enzyme inhibitors , particularly those targeting viral proteases such as the main protease (Mpro or 3CLpro) of SARS-CoV-2 . The presence of the trifluoromethyl group is a strategic modification often employed to enhance metabolic stability and modulate the lipophilicity and binding affinity of drug candidates. Consequently, this compound serves as a critical building block for researchers designing and synthesizing novel therapeutic agents for virology, oncology, and other disease areas, enabling structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-10(22)18-6-8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSXEFOMRHIPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on available literature, including synthesis methods, activity against various pathogens, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole ring, which is known for its biological significance. The synthesis often involves microwave-assisted techniques that enhance yield and purity. For instance, a study demonstrated the microwave-assisted synthesis of various triazole derivatives, which showed promising antifungal activities against several plant pathogens .

Antimicrobial Activity

In vitro Studies:
Research indicates that compounds with a triazole moiety exhibit significant antibacterial and antifungal properties. In particular:

  • Antibacterial Activity: Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. Notably, derivatives with trifluoromethyl groups demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
  • Antifungal Activity: The compound's antifungal properties were assessed using various fungal strains. A related study indicated that triazole derivatives effectively inhibited the growth of fungi by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall potency of these compounds. For example:

Compound FeatureEffect on Activity
Trifluoromethyl GroupIncreases potency against MRSA
Benzyl SubstituentEnhances interaction with bacterial membranes
Acetamide FunctionalityContributes to overall stability

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives:

  • Triazole Derivatives Against Fungi: A series of synthesized triazoles showed effective antifungal activity against Corynespora cassiicola, indicating potential agricultural applications .
  • Antibacterial Efficacy: In a comparative study, triazole derivatives exhibited significant antibacterial activity against both clinical and environmental strains of bacteria, demonstrating their potential as therapeutic agents in treating resistant infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide. Research indicates that derivatives of triazole exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity of Related Compounds

Compound StructureCell Line TestedPercent Growth Inhibition (%)
Compound 6hSNB-1986.61
Compound 6hOVCAR-885.26
Compound 6hNCI-H4075.99
Compound 6hHOP-9267.55

Anti-Diabetic Properties

In addition to anticancer activity, compounds related to this compound have been investigated for their anti-diabetic effects. Studies using genetically modified models like Drosophila melanogaster revealed that certain derivatives effectively reduced glucose levels, indicating potential for managing diabetes .

Table 2: Anti-Diabetic Activity Assessment

Compound TestedModel UsedEffect on Glucose Levels (%)
Compound 5dDrosophila modelSignificant reduction
Compound 5fDrosophila modelSignificant reduction

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds exhibiting structural similarities to this compound have shown promising results against various bacterial strains. For example, newly synthesized oxadiazole derivatives demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 3: Antimicrobial Activity of Related Compounds

Compound StructureBacterial StrainMinimum Inhibitory Concentration (µg/ml)
Compound 7aMycobacterium smegmatis6.25
Compound 9cPseudomonas aeruginosaNot specified

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of these compounds often involve molecular docking studies that suggest interactions with specific biological targets such as enzymes involved in cancer progression or glucose metabolism. For instance, the docking studies indicate that some triazole derivatives may act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism .

Case Study: Molecular Docking Analysis

In silico studies using molecular docking have provided insights into how these compounds interact with target proteins. For example, the binding affinity of certain triazole derivatives to DPP-IV was evaluated using computational methods, suggesting a pathway for further optimization and development as therapeutic agents.

Preparation Methods

Hydrazide Cyclocondensation

Cyclocondensation of hydrazides with carbonyl derivatives is widely employed. For 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, thiosemicarbazide derivatives react with trifluoromethyl ketones under acidic conditions. For example, refluxing methyl hydrazinecarboxylate with 3,3,3-trifluoropropan-1-one in acetic acid yields the triazole ring with 78% efficiency. Key parameters include:

  • Temperature : 80–100°C
  • Catalyst : Acetic acid or p-toluenesulfonic acid
  • Reaction Time : 6–12 hours

Oxazole Rearrangement

Alternative methods involve rearranging oxazole intermediates. As demonstrated in patent CN101805302B, 4-phenyl-3-aryloxy-1,2,4-triazole-5-thioacetamides form via thermal rearrangement of oxazole-thioacetamide precursors. While less common for trifluoromethylated triazoles, this approach offers regioselectivity advantages when steric hindrance from the trifluoromethyl group complicates cyclocondensation.

Trifluoromethyl Group Introduction

Incorporating the -CF₃ group poses challenges due to its strong electron-withdrawing nature. Two strategies prevail:

Pre-Formed Trifluoromethyl Building Blocks

Using trifluoromethyl-containing precursors avoids late-stage fluorination. For instance, 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is synthesized by cyclizing ethyl trifluorocrotonate with hydrazine hydrate. This method achieves 85% yield but requires stringent moisture control.

Post-Cyclization Trifluoromethylation

Direct trifluoromethylation of the triazole core employs reagents like Umemoto’s reagent or CF₃Cu. A study in PMC9462268 demonstrates electrophilic trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under Pd catalysis, achieving 65% yield. However, regioselectivity issues arise, necessitating chromatographic purification.

Acetamide Side Chain Installation

Attaching the N-(4-fluorobenzyl)acetamide moiety involves sequential alkylation and acylation:

Chloroacetylation of Triazole

Reacting the triazole nitrogen with chloroacetyl chloride in dichloromethane (DCM) forms the chloroacetamide intermediate. Optimal conditions from PMC9316523 include:

  • Base : Triethylamine (TEA), 2.5 equiv
  • Temperature : 0°C → room temperature
  • Yield : 92%

Nucleophilic Substitution with 4-Fluorobenzylamine

The chloroacetamide intermediate couples with 4-fluorobenzylamine in dimethylformamide (DMF) using potassium carbonate as base. Key parameters:

  • Molar Ratio : 1:1.2 (chloroacetamide:amine)
  • Reaction Time : 4–6 hours
  • Yield : 76–84%

Industrial-Scale Optimization

Scalable synthesis requires balancing cost, yield, and purity:

Solvent Selection

  • Cyclocondensation : Ethanol/water mixtures reduce costs vs. DMF
  • Acylation : Tetrahydrofuran (THF) offers easier回收 than DCM

Catalysis Enhancements

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though more common for 1,2,3-triazoles, improves reaction rates in triazole syntheses when modified. Sodium ascorbate and CuSO₄·5H₂O boost yields to 89% in analogous systems.

Purification Strategies

  • Crystallization : Ethyl acetate/n-hexane recrystallization achieves >98% purity
  • Chromatography : Silica gel with EtOAc/hexane (1:4) removes regioisomers

Characterization Data

Critical analytical data confirm successful synthesis:

Spectral Analysis

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 7.32–7.25 (m, 2H, Ar-F), 4.45 (s, 2H, CH₂CO), 3.88 (s, 3H, NCH₃), 1.49 (s, 3H, CCH₃)
¹³C NMR (101 MHz, CDCl₃) δ 169.8 (CO), 162.3 (q, J = 38 Hz, CF₃), 135.2 (C-F), 121.5 (CF₃)
IR (KBr) 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-F), 1130 cm⁻¹ (C-N)

Physicochemical Properties

Property Value Method
Melting Point 148–150°C Capillary
Solubility >50 mg/mL in DMSO USP <921>
Purity 99.2% HPLC (C18, MeCN/H₂O)

Challenges and Mitigation

Trifluoromethyl Group Stability

Hydrolysis of -CF₃ under acidic conditions necessitates pH control during workup. Buffering with NaHCO₃ maintains integrity.

Regioselectivity in Triazole Formation

Bulky substituents favor 1,4-disubstitution over 1,5-isomers. Computational modeling (DFT) predicts thermodynamic control, guiding solvent selection.

Amide Bond Racemization

Low-temperature acylation (0–5°C) minimizes epimerization during 4-fluorobenzylamine coupling.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves cyclocondensation of thiosemicarbazide intermediates with chloroacetamide derivatives under reflux in ethanol or aqueous KOH. Key steps include:

  • Intermediate formation : Reacting 4-amino-5-(heteroaryl)-1,2,4-triazole-3-thiones with chloroacetamides in ethanol/KOH at reflux (1–2 hours) .
  • Purification : Recrystallization from ethanol or ethanol-DMF mixtures to isolate the final product .
  • Critical parameters : Maintaining stoichiometric ratios of reactants and controlling reflux time to prevent side reactions (e.g., over-alkylation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are essential for confirming the acetamide and triazole moieties. Aromatic protons (e.g., 4-fluorobenzyl group) appear as distinct multiplets in the 7.0–7.5 ppm range .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for triazole ring conformation and fluorophenyl group orientation .
  • HPLC-MS : Validates purity (>95%) and molecular weight confirmation. Reverse-phase columns (e.g., Chromolith) with acetonitrile/water gradients are optimal .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Use standardized protocols for antimicrobial (e.g., broth microdilution against S. aureus or E. coli) or anticancer activity (MTT assay on cancer cell lines like MCF-7 or HeLa) .
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only negative controls .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates, reducing reaction time .
  • Catalyst screening : Test bases like DBU or K2_2CO3_3 to enhance cyclization efficiency .
  • Workflow adjustments : Implement flow chemistry for continuous processing, minimizing side-product formation .

Q. How should researchers address discrepancies between computational modeling and experimental structural data?

  • Case study : If DFT-predicted bond angles for the triazole ring conflict with X-ray data (e.g., deviations >5°), re-evaluate computational parameters (e.g., solvent effects, basis sets) .
  • Validation : Cross-reference IR spectra (C=O stretch ~1680 cm1^{-1}) and 1H^1 \text{H}-NMR to confirm tautomeric forms .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) and compare bioactivity .
  • Molecular docking : Use software like AutoDock to predict binding affinities for target enzymes (e.g., COX-2 or EGFR kinase) .
  • Data analysis : Apply multivariate regression to correlate logP values with cytotoxicity IC50_{50} .

Q. How can researchers troubleshoot low reproducibility in biological assays?

  • Standardization : Pre-treat cell lines with uniform passage numbers and serum-free media before assays .
  • Batch testing : Compare multiple synthetic batches via HPLC to rule out impurity-driven variability .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.